

# In Vivo Administration of Narasin Sodium in Animal Models: Application Notes and Protocols

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## Compound of Interest

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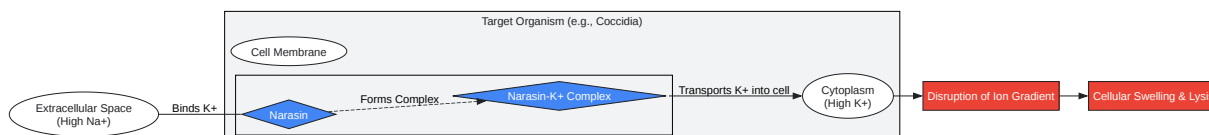
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Narasin sodium** is a polyether ionophore antibiotic produced by the fermentation of *Streptomyces aureofaciens*.<sup>[1][2]</sup> It is widely utilized in veterinary medicine, primarily as an anticoccidial agent in poultry and as a growth promotant in ruminants and swine.<sup>[3][4]</sup> Its mechanism of action involves the formation of lipid-soluble complexes with monovalent cations, such as potassium (K<sup>+</sup>) and sodium (Na<sup>+</sup>), and transporting them across cellular membranes.<sup>[3][5]</sup> This disruption of the transmembrane ion gradient leads to osmotic imbalance and death of susceptible organisms, including coccidia and certain Gram-positive bacteria.<sup>[1][5][6]</sup> This document provides detailed application notes and experimental protocols for the in vivo administration of **Narasin sodium** in various animal models.

## Mechanism of Action

Narasin functions as an ionophore, facilitating the transport of cations across biological membranes. This process disrupts the normal physiological ion gradients essential for cellular function and metabolism, particularly in coccidia.<sup>[5][7][8]</sup> The influx of cations into the parasite leads to swelling and eventual lysis. In ruminants, Narasin modifies the rumen microbial population, favoring the growth of propionate-producing bacteria, which enhances energy efficiency.<sup>[4][9]</sup>



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Caption: Narasin's ionophore mechanism of action.

## Applications in Animal Models

### Poultry (Broiler Chickens)

Narasin is extensively used in broiler chickens for the prevention and control of coccidiosis caused by various *Eimeria* species (*E. acervulina*, *E. brunetti*, *E. maxima*, *E. mivati*, *E. necatrix*, and *E. tenella*).<sup>[1][2][5]</sup> It is also effective in preventing necrotic enteritis.<sup>[1][5]</sup>

### Ruminants (Cattle)

In cattle, Narasin is used to improve feed efficiency and promote growth.<sup>[9][10]</sup> It achieves this by altering the rumen microbial fermentation, leading to an increased production of propionate, a key energy source.<sup>[9][11]</sup>

### Swine

Narasin is approved for increasing the rate of weight gain and improving feed efficiency in growing-finishing pigs.<sup>[4][12]</sup> It is thought to modulate the gut microbiota and improve nutrient digestibility.<sup>[13][14]</sup>

## Quantitative Data Summary

Animal Model	Application	Dosage	Key Findings	Reference(s)
Broiler Chickens	Anticoccidial	60-80 ppm in feed	Significant reduction in intestinal lesion scores, improved weight gain and feed efficiency.	[5][15][16]
Broiler Chickens	Anticoccidial	40-120 ppm in feed	Dose-dependent prevention of coccidiosis-induced mortality and improved performance.	[17]
Turkeys	Toxicity Study	>15 g/tonne (>13.6 g/ton ) in feed	Toxic at doses recommended for chickens.	[18]
Turkeys	Poisoning Case	26 mg/kg in feed	Associated with fatal poisoning.	[19]
Cattle (Nellore)	Growth Performance	13 ppm in total diet	Increased average daily gain (ADG) and final body weight.	[10]
Cattle (Nellore)	Rumen Fermentation	13 ppm daily	Increased ruminal propionate concentration.	[11]
Finishing Pigs	Growth Performance	15-30 ppm in feed	Increased weight gain and improved feed efficiency.	[4][12][14]
Laboratory Rats	Toxicity (NOEL)	15 ppm in diet (1 year)	No-Observed-Effect Level established.	[20]

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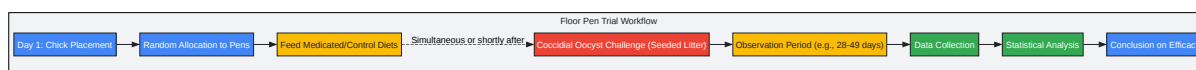
Laboratory Dogs	Toxicity (NOEL)	0.5 mg/kg body weight (1 year)	No-Observed-Effect Level established.	[20]
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## Experimental Protocols

### Protocol 1: Evaluation of Anticoccidial Efficacy in Broiler Chickens (Floor Pen Trial)

This protocol is based on methodologies used in floor pen trials to simulate commercial broiler production conditions.[16][17]



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Caption: Experimental workflow for a floor pen trial.

#### 1. Animals and Housing:

- Species: Broiler chickens (e.g., Ross 508).[2]
- Housing: Floor pens with fresh litter (e.g., wood shavings).
- Group Size: Sufficient number of birds per pen to simulate commercial density.

#### 2. Experimental Design:

- Randomization: Randomly allocate chicks to different treatment groups.
- Treatments:

- Negative Control: Unmedicated feed, unchallenged.
- Positive Control: Unmedicated feed, challenged with coccidial oocysts.
- Treatment Groups: Medicated feed with varying concentrations of Narasin (e.g., 20, 40, 60, 80, 100 ppm), challenged with coccidial oocysts.[16]
- Replicates: Multiple pens per treatment group.

### 3. Diet and Medication:

- Basal Diet: A standard broiler starter/grower ration, unmedicated.
- Medication: **Narasin sodium** is incorporated into the basal diet at the desired concentrations.

### 4. Coccidial Challenge:

- Method: Seed the litter of challenged pens with a mixed culture of pathogenic Eimeria oocysts.[16]
- Timing: Oocysts can be introduced into the litter at the start of the trial.

### 5. Data Collection:

- Performance: Body weight and feed consumption are measured at regular intervals to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).[17]
- Lesion Scoring: At a predetermined time point (e.g., day 28), a subset of birds from each pen is euthanized, and the intestines are examined for coccidial lesions, which are scored on a scale (e.g., 0-4).[16]
- Mortality: Record daily mortality.

### 6. Statistical Analysis:

- Analyze data using appropriate statistical methods (e.g., ANOVA) to compare treatment groups.

## Protocol 2: Evaluation of Growth Performance in Finishing Pigs

This protocol is based on studies evaluating the effects of Narasin on the growth performance of finishing pigs.[\[4\]](#)[\[14\]](#)

### 1. Animals and Housing:

- Species: Finishing pigs (e.g., crossbred barrows).[\[14\]](#)
- Housing: Individual or group pens that allow for accurate feed intake measurement.

### 2. Experimental Design:

- Blocking: Pigs are blocked by initial body weight and then randomly assigned to treatments within each block.[\[14\]](#)
- Treatments:
  - Control: Standard finishing diet without Narasin.
  - Treatment Groups: Finishing diet supplemented with Narasin at different levels (e.g., 15 ppm and 30 ppm).[\[14\]](#)

### 3. Diet and Administration:

- Basal Diet: A corn-soybean meal-based diet typical for finishing pigs.
- Supplementation: Narasin is added to the diet as a premix.

### 4. Experimental Period:

- The trial runs for a typical growing-finishing period (e.g., >65 days).[\[4\]](#)

### 5. Data Collection:

- Growth Performance: Individual pig weights and pen feed disappearance are recorded periodically to determine ADG, ADFI, and G:F.[4]
- Carcass Characteristics: At the end of the trial, pigs are harvested, and carcass data such as hot carcass weight and yield are collected.[21]
- Digestibility (Optional): Fecal and urine samples can be collected to determine apparent nitrogen and dry matter digestibility.[14]

#### 6. Statistical Analysis:

- Performance and carcass data are analyzed using mixed models with treatment as a fixed effect and block as a random effect.

## Protocol 3: Evaluation of Narasin on Rumen Fermentation in Cannulated Cattle

This protocol is designed to assess the impact of Narasin on rumen fermentation parameters in cattle fitted with rumen cannulas.[9][11]

#### 1. Animals and Housing:

- Species: Rumen-cannulated cattle (e.g., Bos indicus Nellore steers).[9][11]
- Housing: Individual pens to control and measure feed intake.

#### 2. Experimental Design:

- Design: Randomized complete block design.[11]
- Treatments:
  - Control: Forage-based diet without Narasin.
  - Treatment: Forage-based diet with Narasin (e.g., 13 ppm).[11]
- Periods: The experiment consists of an adaptation period (e.g., 18 days) followed by a sample collection period (e.g., 12 days).[11]

### 3. Diet and Administration:

- Basal Diet: A forage-based diet (e.g., Tifton-85 haylage).[\[11\]](#)
- Delivery: Narasin is delivered via a ground corn carrier mixed with the diet.[\[11\]](#)

### 4. Sample Collection:

- Rumen Fluid: Samples of ruminal fluid are collected through the cannula at specific time points after feeding.[\[11\]](#)
- Fecal Samples: Total fecal collection can be performed to determine nutrient digestibility.[\[11\]](#)

### 5. Laboratory Analysis:

- Rumen Fluid: Analyzed for pH, ammonia concentration, and volatile fatty acid (VFA) profiles (acetate, propionate, butyrate).
- Fecal Samples: Analyzed for dry matter, nitrogen, and other nutrients to calculate digestibility.

### 6. Statistical Analysis:

- Data are analyzed to compare the effects of Narasin supplementation on rumen fermentation parameters and nutrient digestibility.

## Safety and Toxicology

Narasin has a narrow margin of safety in some species.[\[7\]](#)[\[8\]](#) It is highly toxic to equines and can be toxic to turkeys at dosages considered safe for chickens.[\[5\]](#)[\[18\]](#) Overdosing or incorrect feed mixing can lead to intoxication.[\[7\]](#) Clinical signs of toxicity can include anorexia, hypoactivity, leg weakness, ataxia, depression, and diarrhea.[\[20\]](#) The LD50 varies significantly between species.[\[5\]](#)



Species	LD50 (mg/kg body weight)	Reference
Chicken	67	[5]
Horse	0.8	[5]
Swine	8.9	[5]

## Conclusion

**Narasin sodium** is a valuable tool in animal production for the control of coccidiosis and the improvement of growth performance. Its application requires careful consideration of the target species and appropriate dosage to ensure efficacy and safety. The protocols outlined above provide a framework for conducting in vivo studies to further evaluate the effects and applications of Narasin in various animal models. Researchers should adhere to all applicable animal welfare guidelines and regulations when conducting such studies.

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